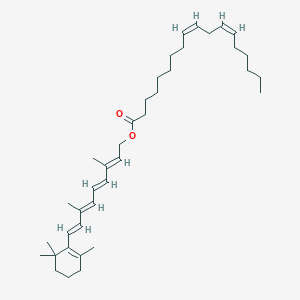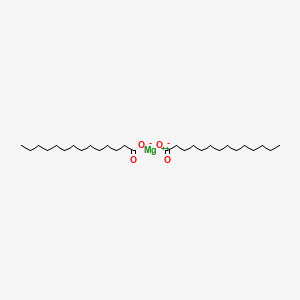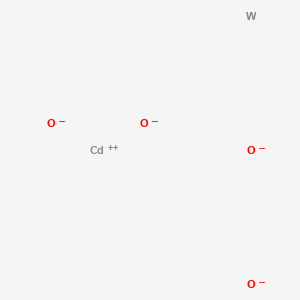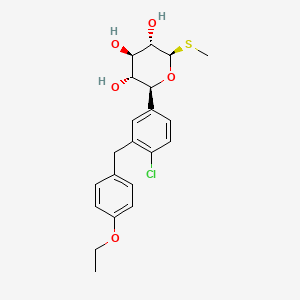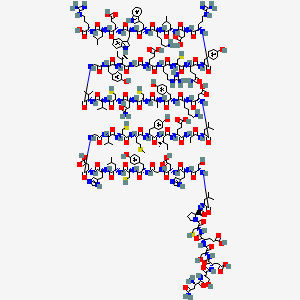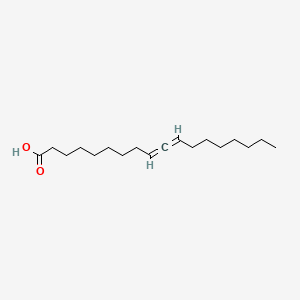
9,10-Octadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Octadecadienoic acid (CID: 107568) is an 18-carbon unsaturated fatty acid with two double bonds at positions 9 and 10. Its molecular formula is C₁₈H₃₂O₂, with a molecular weight of 280.45 g/mol . This compound is a key bioactive constituent identified in entomopathogenic fungi such as Beauveria bassiana, where it constitutes up to 35.47% of crude extracts . Its insecticidal properties are notable, with demonstrated larvicidal activity against Tuta absoluta (LC₅₀: 25.937 µg/mL at 24 h) via inhibition of acetylcholinesterase (AChE) and odorant-binding proteins (OBPs) .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 9,10-Octadecadienoic acid in biological samples?
- Methodology :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-23 or HP-88) for separation. Derivatize samples via methylation (e.g., BF₃-methanol) to improve volatility. Electron ionization (EI) at 70 eV generates characteristic fragments, such as m/z 294 [M]⁺ for methyl esters. Retention indices (RI) should be cross-referenced with NIST libraries .
- Infrared Spectroscopy (IR) : Identify functional groups via carbonyl (C=O) stretching at ~1700 cm⁻¹ and conjugated diene (C=C) absorption near 1600 cm⁻¹. Neat samples or KBr pellets are suitable for transmission mode analysis .
Q. How can this compound be synthesized and purified for experimental use?
- Synthesis : Catalytic oxidation of linoleic acid (C18:2 ω-6) using MnO₂ or H₂O₂ under controlled pH (7–8) and temperature (25–40°C) yields this compound. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .
- Purification : Use reverse-phase HPLC with a C18 column and isocratic elution (methanol:water, 85:15 v/v). Confirm purity (>98%) via GC-MS or NMR (¹H and ¹³C) .
Q. What is the biological significance of this compound in lipid peroxidation studies?
- Role : It acts as a biomarker for oxidative stress, generated via non-enzymatic peroxidation of linoleic acid. Quantify its levels in plasma or tissue homogenates using LC-MS/MS with deuterated internal standards (e.g., d₄-9-HODE) to correct for matrix effects .
Advanced Research Questions
Q. How does this compound interact with lipoxygenase (LOX) or cyclooxygenase (COX) pathways?
- Experimental Design :
- Enzyme Assays : Incubate recombinant LOX/COX with this compound (10–100 µM) in Tris-HCl buffer (pH 7.4). Monitor product formation (e.g., hydroperoxides) via UV-Vis at 234 nm (LOX) or 37°C oxygen consumption (COX) .
- Inhibitor Studies : Use NDGA (LOX inhibitor) or aspirin (COX inhibitor) to validate specificity. Data contradictions may arise from isoform-specific activity (e.g., LOX-5 vs. LOX-12) .
Q. How can researchers reconcile discrepancies in reported biological activities of this compound across studies?
- Data Analysis :
- Metabolomics : Apply multivariate analysis (PCA or OPLS-DA) using software like Progenesis QI to distinguish endogenous vs. exogenous sources in tissue extracts .
- Dose-Response Validation : Test concentrations spanning 0.1–100 µM in cell models (e.g., RAW 264.7 macrophages) to address variability in pro-inflammatory vs. antioxidant effects .
Q. What advanced techniques improve sensitivity in detecting this compound in complex matrices?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems with HILIC columns for polar metabolites. Data-dependent acquisition (DDA) enhances identification of low-abundance isomers .
- Stable Isotope Tracing : Administer ¹³C-labeled linoleic acid to track this compound biosynthesis in vivo. LC-MS/MS with multiple reaction monitoring (MRM) quantifies isotopic enrichment .
Q. Tables for Key Data
Table 1 : Spectral Signatures of this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| GC-MS (EI) | m/z 294 [M]⁺, 264 [M-CH₃OH]⁺ | |
| IR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) | |
| ¹H NMR (CDCl₃) | δ 5.3–5.5 (diene), δ 2.3 (COOH) |
Table 2 : Comparative Reactivity in Enzyme Assays
| Enzyme | Substrate (µM) | Product | Inhibition (%) | Conditions |
|---|---|---|---|---|
| LOX-5 | 50 | 9-HPODE | 85 (NDGA) | pH 7.4, 25°C |
| COX-2 | 100 | PGG₂ | 70 (Aspirin) | pH 7.0, 37°C |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Derivatives
9,12-Octadecadienoic Acid (Linoleic Acid)
- Structure : Double bonds at positions 9 and 12 (all-cis configuration).
- Molecular Weight : 280.45 g/mol (same as 9,10-isomer).
- Sources : Predominant in plants such as Vitex negundo (16.85% in leaves) , Hibiscus rosa-sinensis (4.43% in volatile oils) , and Benincasa hispida (most abundant compound in crude extracts) .
- Bioactivity: Key roles in human nutrition (essential fatty acid) and plant defense mechanisms. Exhibits antioxidant and anti-inflammatory properties in Anthocleista nobilis .
9(Z),12(E)-Octadecadienoic Acid
- Structure : Mixed cis-trans configuration (9-cis, 12-trans).
- Bioactivity : Alters membrane fluidity and spatial orientation in lipid bilayers due to its geometric isomerism .
- Research Applications : Studied for its role in lipid biochemistry and cell membrane dynamics .
14,17-Octadecadienoic Acid
- Structure : Double bonds at positions 14 and 15.
- Sources : Identified in Malva verticillata (winter melon seeds) .
Saturated and Monounsaturated Analogues
n-Hexadecanoic Acid (Palmitic Acid)
- Structure : 16-carbon saturated fatty acid.
- Sources: Co-occurs with 9,10-octadecadienoic acid in B. bassiana (16.13% of crude extract) and Vitex negundo .
- Bioactivity: Moderate insecticidal activity (LC₅₀: ~52 µg/mL in B. bassiana extracts) . Lacks the AChE-binding specificity of this compound.
9-Octadecenoic Acid (Oleic Acid)
- Structure: 18-carbon monounsaturated fatty acid (double bond at position 9).
- Sources : Found in Hibiscus rosa-sinensis (4.04% in volatile oils) and Cordia dichotoma .
Mechanistic Insights and Research Findings
Molecular Interactions
- This compound: Binds to T. absoluta AChE (PDB ID: 1H22) with a docking score of −7.5, cavity volume of 1,062 ų, and hydrophobic interactions at the active site . This specificity is absent in 9,12-isomers or saturated analogues.
- 9,12-Octadecadienoic Acid: Primarily interacts with odorant-binding proteins (OBPs) in insects but with lower affinity compared to 9,10-isomer .
Preparation Methods
Chemical Synthesis via Urea Inclusion Complex Formation
Base-Catalyzed Isomerization of cis-Linoleic Acid
The urea inclusion method isolates specific CLA isomers by exploiting differences in molecular geometry. In this process, cis-linoleic acid undergoes selective complexation with urea in ethanol at 60–80°C. Saturated fatty acids precipitate as sodium salts upon cooling to 0°C, leaving cis-linoleic acid in solution. Adding sodium methoxide (10 g in 100 mL ethanol) induces isomerization at 60°C for 4 hours, yielding trans-9,cis-11-octadecadienoic acid at 98% purity and 80% yield.
Key parameters :
- Urea-to-fatty acid ratio: 3:1 (w/w)
- Reaction temperature: 60°C ± 2°C
- Base catalyst: Sodium methoxide (0.5% w/v)
Crystallization and Isolation
After isomerization, cooling the mixture to 0°C for 12 hours crystallizes urea-fatty acid complexes. Filtration isolates the inclusion complex, which is then shaken in warm water to dissociate urea. The organic phase, washed with anhydrous MgSO₄, yields 98.5–99% pure trans-9,cis-11 isomer. Gas chromatography confirms stereochemical fidelity, with negligible side products (<2%).
Iodine-Mediated Isomerization for trans-10,cis-12 Isomer
Reaction Mechanism and Conditions
Iodine promotes double-bond migration in cis-linoleic acid via a radical intermediate. Dissolving 100 g of substrate in tetrahydrofuran (THF) at 5°C, followed by adding iodine (40 g) and sodium sulfite (26 g), initiates isomerization over 48 hours. Quenching with potassium bicarbonate (66 g) and sulfate (50 g) halts the reaction, yielding a 1:1 mixture of trans-9,cis-11 and trans-10,cis-12 isomers.
Optimization insights :
- Solvent polarity: THF > acetonitrile > dimethylformamide
- Iodine stoichiometry: 0.4 eq relative to substrate
- Reaction time: 48 hours (90% conversion)
Post-Reaction Processing
Ethyl acetate extraction (2 × 800 mL) followed by hexane concentration isolates the CLA mixture. Sequential washing with water removes residual salts, and rotary evaporation yields a crude product with 85–90% purity. Further purification via low-temperature crystallization enhances isomer-specific yields.
Microbial Biosynthesis Using Lactobacillus plantarum
Enzymatic Pathways for CLA Production
Lactobacillus plantarum employs a multi-enzyme system to convert linoleic acid into CLA isomers. The pathway involves:
- Hydration : CLA hydratase (CLA-HY) adds water to cis-9,cis-12-linoleic acid, forming 10-hydroxy-cis-12-octadecenoic acid.
- Dehydrogenation : CLA dehydrogenase (CLA-DH) oxidizes the hydroxyl group to a ketone, yielding 10-oxo-cis-12-octadecenoic acid.
- Isomerization : CLA decarboxylase (CLA-DC) shifts the double bond to generate trans-10,cis-12-octadecadienoic acid.
Table 1: Enzyme Activities in CLA Biosynthesis
| Enzyme | Cofactor | Product | Yield (%) |
|---|---|---|---|
| CLA-HY | FAD, NADH | 10-hydroxy-cis-12-acid | 65 |
| CLA-DH | NAD+ | 10-oxo-cis-12-acid | 72 |
| CLA-DC | None | trans-10,cis-12-CLA | 58 |
Fermentation Optimization
Batch fermentation at 37°C and pH 6.5 maximizes CLA output. Substrate feeding strategies (e.g., pulsed linoleic acid addition) prevent toxicity, achieving titers of 2.8 g/L. Downstream processing via centrifugal partition chromatography isolates 9,10-CLA isomers at >95% purity.
Comparative Analysis of Synthesis Methods
Table 2: Efficiency Metrics Across Production Platforms
| Method | Purity (%) | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Urea inclusion | 98.5 | 80 | Industrial | 120 |
| Iodine isomer. | 85 | 75 | Pilot-scale | 95 |
| Microbial | 95 | 65 | Lab-scale | 220 |
Chemical methods excel in scalability but require hazardous reagents (e.g., iodine). Microbial biosynthesis offers stereoselectivity but faces cost barriers in large-scale applications. Hybrid approaches, such as enzymatic polishing of chemically derived intermediates, may bridge these gaps.
Properties
CAS No. |
4643-94-1 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-7,11-17H2,1H3,(H,19,20) |
InChI Key |
MIUGEKCBUJPQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


